![molecular formula C9H7Cl2N3 B1354173 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine CAS No. 268547-51-9](/img/structure/B1354173.png)
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine”, there are related studies on the synthesis of similar compounds. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Scientific Research Applications
Non-Linear Optical (NLO) Materials
4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE: has been studied for its potential use in non-linear optical materials. These materials are significant for their ability to alter the frequency of light, making them useful in various optical applications such as telecommunications and laser technology .
Anti-Inflammatory Agents
Derivatives of this compound have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a key role in the process of inflammation. This makes them potential candidates for the development of new anti-inflammatory drugs .
Pharmaceutical Research
In medicinal chemistry, 4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE serves as a scaffold for developing new pharmaceuticals. Its structure allows for the creation of compounds that can interact with various biological targets, such as enzymes and receptors involved in cancer and inflammatory diseases .
Antimalarial Activity
Compounds based on this pyrazole derivative have been synthesized for their antimalarial activity. They target essential enzymes in the malaria parasite, offering a new approach to combat this disease .
Organic Synthesis
This compound is used as a building block in organic synthesis. It can be utilized to create a variety of heterocyclic compounds, which have applications in different fields of chemistry and material science .
Computational Studies
4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE: and its derivatives are subjects of computational studies to predict their properties and interactions with biological molecules. These studies are crucial for understanding the compound’s potential applications and for designing new drugs with improved efficacy .
Safety And Hazards
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJZILWHYSZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465107 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
CAS RN |
268547-51-9 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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